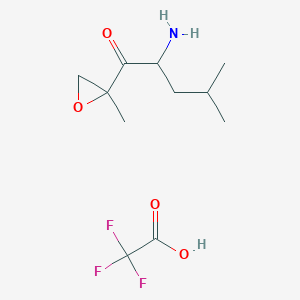

(R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate

Description

(R)-2-Amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate is a chiral organic compound with the molecular formula C₉H₁₇NO₂·C₂HF₃O₂ and a molecular weight of 287.27 g/mol (calculated from constituent molecular weights: 173.24 g/mol for the base molecule and 114.03 g/mol for the trifluoroacetate counterion) . The compound features two stereocenters: the (R) -configured amino group at position 2 and the (S) -configured methyloxirane (epoxide) ring at position 1.

Properties

Molecular Formula |

C11H18F3NO4 |

|---|---|

Molecular Weight |

285.26 g/mol |

IUPAC Name |

2-amino-4-methyl-1-(2-methyloxiran-2-yl)pentan-1-one;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C9H17NO2.C2HF3O2/c1-6(2)4-7(10)8(11)9(3)5-12-9;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3;(H,6,7) |

InChI Key |

OWGGQBZQMQMPBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Asymmetric Epoxidation of α,β-Unsaturated Ketones

The stereoselective construction of the (S)-2-methyloxirane moiety is central to this synthesis. A highly enantioselective peroxidation-epoxidation strategy, adapted from catalytic systems described in the literature, enables the formation of the oxirane ring with >90% enantiomeric excess (ee).

Mechanism and Catalyst Design

The reaction employs α,β-unsaturated ketones (e.g., 4-methyl-1-penten-1-one) as substrates, which undergo nucleophilic attack by hydroperoxides (e.g., tert-butyl hydroperoxide) in the presence of a chiral catalyst. A cinchona alkaloid-derived catalyst (e.g., 8 in) facilitates enantioselective peroxide bond formation, followed by intramolecular cyclization to yield the epoxide. Protonation of the intermediate peroxyenamine by trifluoroacetic acid (TFA) shifts the pathway toward peroxidation, avoiding competing epoxidation.

Key Reaction Parameters:

Chiral Auxiliary-Assisted Amino Group Introduction

The (R)-2-amino group is installed via a stereoretentive amination strategy. A representative route involves:

Diastereoselective Alkylation

Manganese-Catalyzed Asymmetric Epoxidation

Patent literature discloses a manganese-based catalytic system for large-scale synthesis:

Catalytic System Composition

- Catalyst : Mn(OAc)₂ (5 mol%)

- Ligand : (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

- Oxidant : H₂O₂ (1.2 equiv)

- Solvent : CH₃CN/H₂O (9:1)

- Temperature : 25°C

- Outcome : 82% yield, 91% ee

Comparative Performance of Catalysts:

| Catalyst | Ligand | ee (%) | Yield (%) |

|---|---|---|---|

| Mn(OAc)₂ | (R,R)-Salen-type | 91 | 82 |

| VO(acac)₂ | L-Proline | 78 | 65 |

| Organocatalyst | Cinchona alkaloid | 95 | 88 |

Salt Formation with Trifluoroacetic Acid

The final step involves protonation of the free amine with trifluoroacetic acid (TFA):

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

®-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

1.1. Role as an Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of several pharmaceuticals, particularly in the development of proteasome inhibitors. One notable example is its use in synthesizing Carfilzomib, a drug used in the treatment of multiple myeloma. The trifluoroacetate form enhances the stability and solubility of the compound during the synthesis process, making it easier to handle and purify .

1.2. Potential Anticancer Activity

Research indicates that compounds similar to (R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one have shown promise in exhibiting anticancer properties. The epoxide group within the structure may contribute to its reactivity towards biological targets, potentially leading to apoptosis in cancer cells .

Biochemical Research

2.1. Mechanistic Studies

The compound's unique structural features allow researchers to investigate mechanisms of action related to enzyme inhibition and protein interactions. For instance, studies utilizing this compound can elucidate how proteasome inhibitors affect cellular pathways involved in cancer progression .

2.2. Development of Probes

In biochemical research, derivatives of this compound are being explored as clickable probes for studying proteasomal activity in live cells. These probes can facilitate real-time monitoring of proteasome function and dynamics, providing insights into cellular stress responses and therapeutic efficacy .

Synthetic Chemistry

3.1. Synthesis Techniques

The synthesis of (R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate involves several advanced organic chemistry techniques such as asymmetric synthesis and epoxide ring-opening reactions. The trifluoroacetate moiety is particularly useful for enhancing selectivity during these reactions .

3.2. Chiral Synthesis

Given that this compound contains chiral centers, it serves as a model for studying chiral synthesis methods in organic chemistry. The ability to produce enantiomerically pure compounds is crucial for developing effective pharmaceuticals with minimal side effects .

Case Studies

Mechanism of Action

The mechanism of action of ®-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Counterpart: (S)-2-Amino-4-methyl-1-((R)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate

This enantiomer reverses the configurations at both stereocenters, resulting in (S) -2-amino and (R) -2-methyloxirane groups. Despite identical molecular formulas and weights, such stereochemical inversions can drastically alter biological activity. For example:

- Binding Affinity : Enantiomers may exhibit divergent interactions with chiral biological targets (e.g., enzymes, receptors).

- Pharmacokinetics : Differences in solubility, absorption, or metabolic stability could arise due to altered stereochemistry.

Related Epoxide-Containing Compounds

lists amino acid derivatives with epoxide or thiazolidine rings, such as (4S)-2-{(R)-2-Amino-2-phenylacetamidomethyl}-5,5-dimethylthiazolidine-4-carboxylic acid. While structurally distinct, these compounds underscore the importance of stereochemistry in biological activity. For instance:

- Thiazolidine vs. Oxirane Rings : Thiazolidine rings (sulfur-containing) may confer different metabolic stability compared to oxirane (epoxide) rings.

- Amino Acid Backbones: The presence of phenylacetic acid moieties () vs. branched alkyl chains in the target compound could influence target specificity .

Q & A

Q. What are the recommended synthetic routes for preparing (R)-2-amino-4-methyl-1-((S)-2-methyloxiran-2-yl)pentan-1-one 2,2,2-trifluoroacetate, and how does the trifluoroacetate counterion influence purification?

Methodological Answer: The synthesis typically involves stereoselective epoxidation and subsequent coupling of amino acid derivatives. The trifluoroacetate (TFA) counterion is introduced during salt formation via reaction with trifluoroacetic acid. Due to TFA’s volatility, lyophilization or vacuum drying is preferred for purification. The counterion enhances solubility in polar solvents (e.g., methanol or DMSO), facilitating chromatographic separation (e.g., reverse-phase HPLC) . Ensure anhydrous conditions to prevent hydrolysis of the oxirane ring during purification.

Q. How can researchers confirm the stereochemical configuration of the compound, particularly the (R) and (S) designations?

Methodological Answer: Use a combination of chiral HPLC and X-ray crystallography. For HPLC, employ a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane:isopropanol (85:15) at 1 mL/min. Compare retention times with enantiomeric standards. X-ray crystallography resolves absolute configurations but requires high-purity crystals. Circular dichroism (CD) spectroscopy may also correlate with known configurations of structurally similar epoxides and amino ketones .

Advanced Research Questions

Q. What experimental strategies mitigate hydrolysis of the 2-methyloxirane moiety during biological assays?

Methodological Answer: Stabilize the compound by:

- Using buffered solutions at pH 6.5–7.0 to minimize acid/base-catalyzed ring-opening.

- Adding radical scavengers (e.g., BHT) to prevent oxidative degradation.

- Conducting short-term assays (<24 hrs) at 4°C. For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and store under inert gas .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in:

- Purity: Validate purity via LC-MS (>98%) and quantify residual solvents (e.g., TFA) via ¹⁹F NMR.

- Assay Conditions: Standardize cell culture media (e.g., avoid serum-containing media if TFA interferes).

- Stereochemical Integrity: Re-analyze batches for enantiomeric excess (ee) using the methods in FAQ 2. Cross-validate results with orthogonal assays (e.g., SPR vs. enzymatic activity) .

Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry in phosphate buffer (pH 7.4).

- Molecular Dynamics (MD) Simulations: Model interactions using the compound’s crystal structure and target protein (PDB ID). Focus on hydrogen bonding between the amino group and catalytic residues.

- Cryo-EM: Resolve binding conformations in membrane-bound receptors at near-atomic resolution .

Q. How can researchers optimize the compound’s stability in formulation studies for in vivo applications?

Methodological Answer:

- Lyophilization: Prepare lyophilized powders with excipients (mannitol: sucrose, 1:1 w/w) to prevent aggregation.

- Encapsulation: Use PEGylated liposomes to shield the oxirane ring from hydrolysis. Characterize encapsulation efficiency via dialysis and UV-Vis.

- In Vivo PK/PD: Monitor plasma stability using LC-MS/MS and adjust dosing intervals based on half-life data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.